5-ethoxy-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Ethoxy-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C4H8N4O. It consists of a triazole ring system with an ethoxy group attached to the nitrogen atom at position 5 and an amino group at position 3.
Mechanism of Action
Target of Action
1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
The reaction of 1,2,4-triazoles occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
1,2,4-Triazoles have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles depend on the specific compound and its targets. For example, some 1,2,4-triazoles have been reported to possess antiviral activity, with inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
5-Ethoxy-1H-1,2,4-triazol-3-amine, like other triazoles, is capable of engaging in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to its enhanced biocompatibility . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet reported in the literature.
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1H-1,2,4-triazol-3-amine can be achieved through several methods. One common approach involves the cyclocondensation of amidoguanidines, which can be prepared from aminoguanidine hydrochloride and ethyl orthoformate. The reaction typically requires heating under reflux conditions .
Another method involves the reaction of 1H-1,2,4-triazol-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced at the nitrogen atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-Ethoxy-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases.
Agricultural Chemistry: The compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Materials Science: It is utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: This compound is structurally similar but lacks the ethoxy group at position 5.
5-Amino-1H-1,2,4-triazole: This compound has an amino group at position 5 instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 5-ethoxy-1H-1,2,4-triazol-3-amine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for the development of new drugs and agrochemicals .
Properties
IUPAC Name |
3-ethoxy-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNJBRBYZRWHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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